molecular formula C25H27N3O5S B411400 N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide

N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B411400
M. Wt: 481.6g/mol
InChI Key: JERADJSFDVYKAR-UHFFFAOYSA-N
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Description

N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with a molecular formula of C25H27N3O5S and a molecular weight of 481.56398 g/mol This compound is characterized by its intricate structure, which includes acetylamino, sulfonyl, methoxyanilino, and dimethylphenyl groups

Preparation Methods

The synthesis of N2-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated systems for large-scale synthesis.

Chemical Reactions Analysis

N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N2-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. Additionally, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Comparison with Similar Compounds

Similar compounds to N2-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide include:

    N-Acetyl-4,4’-diaminodiphenylsulfone (Acetyldapsone): Known for its antimicrobial properties and used in the treatment of leprosy.

    4’-Sulfanilylacetanilide: Another sulfonyl-containing compound with potential biological activities.

    N-(4-[(4-Aminophenyl)sulfonyl]phenyl)acetamide: A structurally related compound with similar chemical properties.

The uniqueness of N2-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6g/mol

IUPAC Name

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C25H27N3O5S/c1-17-13-18(2)15-21(14-17)27-25(30)16-28(22-7-9-23(33-4)10-8-22)34(31,32)24-11-5-20(6-12-24)26-19(3)29/h5-15H,16H2,1-4H3,(H,26,29)(H,27,30)

InChI Key

JERADJSFDVYKAR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C

Origin of Product

United States

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